Ferrocene, borono-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

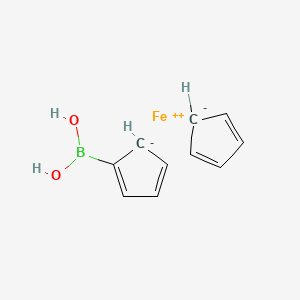

Ferrocene, borono- is a useful research compound. Its molecular formula is C10H11BFeO2 and its molecular weight is 229.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ferrocene, borono- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene, borono- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysis

Ferrocene borono- compounds serve as effective catalysts in various chemical reactions. Their incorporation into catalytic systems enhances reaction rates and selectivity. For instance, ferrocene-based catalysts have been employed in oxidation reactions and cross-coupling processes, demonstrating improved efficiency compared to traditional catalysts .

Table 1: Catalytic Applications of Ferrocene Borono- Compounds

Pharmaceuticals

The pharmaceutical potential of ferrocene borono- derivatives is noteworthy. These compounds exhibit significant anticancer activity and have been explored for their efficacy against various diseases, including bacterial infections and malaria. For example, certain ferrocene derivatives have demonstrated potent cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Table 2: Anticancer Activity of Ferrocene Borono- Compounds

| Compound | Target Disease | Efficacy | Reference |

|---|---|---|---|

| Ferrocenyl Amides | Lymphocytic Leukemia | High | |

| Ferroquine | Malaria | Phase IIb Trials | |

| Ferrocenium Salts | Various Cancers | Cytotoxic Activity |

Sensors

Ferrocene borono- compounds are also utilized in sensor technology due to their ability to selectively bind diols, making them suitable for detecting sugars and other biomolecules. Their electrochemical properties allow for the development of sensitive biosensors capable of real-time monitoring .

Table 3: Sensor Applications of Ferrocene Borono- Compounds

| Sensor Type | Target Analyte | Detection Method | Reference |

|---|---|---|---|

| Glucose Sensor | Glucose | Electrochemical | |

| Chemical Sensors | Heavy Metals | Fluorescence |

Case Study 1: Anticancer Efficacy

A study conducted by Ge X et al. evaluated the anticancer properties of ferrocene-appended iridium (III) complexes. The results indicated significant inhibition of cancer cell proliferation, suggesting a promising avenue for the development of novel anticancer agents .

Case Study 2: Catalytic Efficiency

Recent research highlighted the use of ferrocene-based catalysts in the degradation of ciprofloxacin through Fenton-type chemistry. The study demonstrated that increasing the ferrocene content in the catalyst significantly enhanced its efficiency, showcasing its potential for environmental applications .

化学反応の分析

CO₂ Capture

Borono-ferrocene FLPs activate CO₂ via stepwise mechanisms:

-

Primary Interaction : CO₂ inserts into the B–N bond of the boramidinate moiety, forming a carbamate-bridged intermediate .

-

Secondary Interaction : A second CO₂ molecule binds to the remaining boramidinate arm, yielding bis(carbamate) complexes (e.g., 17 ) .

Reaction Conditions :

CO Activation

-

CO Insertion : FLPs such as 11 react with CO to form borane-stabilized carbonyl adducts (e.g., 19 ) .

-

Mechanism : CO binds to the Lewis acidic boron center, followed by rearrangement to form stable B–C–O linkages .

Example :

text**11** + CO → **19** (CO-adduct with retained ferrocene redox activity)[6]

Isocyanide Reactions

-

CNtBu Binding : Boramidinate FLPs react with tert-butyl isocyanide (CNtBu) to form B–N–C linkages, demonstrating tunable Lewis acidity .

Sequential Capture of CO and CO₂

The bifunctional FLP 11 enables sequential capture of CO and CO₂:

-

CO Binding : Forms a stable adduct (19 ).

-

Subsequent CO₂ Activation : The remaining boramidinate arm reacts with CO₂, yielding a hybrid complex (17 ) .

Table 1 : Sequential Reactivity of FLP 11

| Step | Reactant | Product | Key Bond Lengths (Å) |

|---|---|---|---|

| 1 | CO | 19 | B–C: 1.54, C–O: 1.22 |

| 2 | CO₂ | 17 | B–O: 1.47, N–C: 1.35 |

Structural and Mechanistic Insights

-

Bonding Analysis : X-ray crystallography confirms planar geometry at boron, with B–N distances ranging from 1.40–1.45 Å in FLPs .

-

Electrochemical Stability : Ferrocene’s redox couple (Fe²⁺/Fe³⁺) remains intact post-functionalization, enabling applications in sensing .

-

DFT Studies : HOMO-LUMO gaps in borono-ferrocene derivatives correlate with their Lewis acidity, influencing reactivity toward small molecules .

特性

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylboronic acid;iron(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXIPVWFCEEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12152-94-2 |

Source

|

| Record name | Ferroceneboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12152-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。